molecular formula C7H5F2NO2S B2707718 2-[(Difluoromethyl)thio]nicotinic acid CAS No. 852706-16-2

2-[(Difluoromethyl)thio]nicotinic acid

Cat. No.: B2707718
CAS No.: 852706-16-2
M. Wt: 205.18
InChI Key: LUIBZYAYEDRJQB-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods: Industrial production methods for 2-[(Difluoromethyl)thio]nicotinic acid are likely to involve scalable synthetic routes that ensure high yield and purity of the final product. These methods would typically be optimized for cost-effectiveness and efficiency, although specific details are not widely disclosed .

Chemical Reactions Analysis

Types of Reactions: 2-[(Difluoromethyl)thio]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(Difluoromethyl)thio]nicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

2-[(Difluoromethyl)thio]nicotinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(difluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2S/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBZYAYEDRJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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